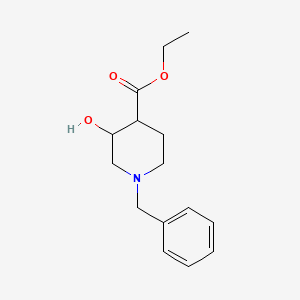

Ethyl 1-benzyl-3-hydroxypiperidine-4-carboxylate

Description

Properties

IUPAC Name |

ethyl 1-benzyl-3-hydroxypiperidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO3/c1-2-19-15(18)13-8-9-16(11-14(13)17)10-12-6-4-3-5-7-12/h3-7,13-14,17H,2,8-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEPZKCVKBIJDII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Ethyl 1-benzyl-3-hydroxypiperidine-4-carboxylate CAS number

An In-Depth Technical Guide to Ethyl 1-benzyl-3-hydroxypiperidine-4-carboxylate: Synthesis, Characterization, and Applications

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry. Recognizing the ambiguity in nomenclature and the close relationship with its precursors, this document focuses on the synthesis of the target molecule from its more common keto-precursor, providing a complete workflow for researchers, scientists, and drug development professionals.

Introduction: Navigating the Piperidine Landscape

The piperidine ring is a ubiquitous scaffold in pharmaceuticals, forming the core of numerous bioactive molecules used to treat a wide range of conditions, from neurological disorders to pain management.[1][2][3] The specific functionalization of this ring system dictates its pharmacological activity. This compound (CAS No. 850040-08-3) represents a valuable, stereochemically rich building block for drug discovery.[4]

However, the direct synthesis and application data for this specific hydroxy-ester are sparse. In practice, it is most efficiently produced via the stereoselective reduction of its corresponding ketone, Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate (CAS No. 39514-19-7). This precursor is a well-documented and commercially available intermediate.[5][6][7] Therefore, this guide will detail the synthesis of this key precursor and its subsequent transformation into the target hydroxy-ester, providing a complete and practical pathway for its utilization in research and development.

Physicochemical Properties and Identification

Accurate identification of the starting materials and final products is critical. The properties of the key precursor and the final target compound are summarized below.

| Property | Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate | This compound |

| CAS Number | 39514-19-7[5][6] | 850040-08-3[4] |

| Molecular Formula | C₁₅H₁₉NO₃[5] | C₁₅H₂₁NO₃ |

| Molecular Weight | 261.32 g/mol [5][8] | 263.33 g/mol |

| Appearance | Earthy Yellow Powder[7] | (Predicted) White to off-white solid or oil |

| Boiling Point | 368.6 °C (Predicted)[5][6] | (Predicted) ~370 °C |

| Density | 1.154 g/cm³ (Predicted)[5] | (Predicted) ~1.16 g/cm³ |

Synthesis and Manufacturing: A Two-Stage Approach

The most logical and field-proven pathway to the target molecule involves a two-stage process: first, the synthesis of the keto-ester precursor, followed by its stereocontrolled reduction.

Part A: Synthesis of the Key Precursor (Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate)

The formation of the core piperidine ring is typically achieved via a Dieckmann condensation or a related cyclization strategy. One established method involves the intramolecular cyclization of an N-substituted diester. A detailed patent outlines a robust procedure starting from N-benzyl glycine ethyl ester.[9]

-

Step 1: N-Alkylation. Dissolve N-benzyl glycine ethyl ester in a suitable organic solvent (e.g., toluene). Add an alkali (e.g., potassium carbonate) and 4-bromoethyl butyrate. Heat the reaction mixture to facilitate the N-alkylation, yielding the intermediate diester, 4-[benzyl(ethoxycarbonylmethyl)amino]ethyl butyrate.

-

Step 2: Dieckmann Condensation. Dissolve the intermediate diester from Step 1 in an anhydrous solvent like ethyl acetate. Add a strong base, such as sodium methoxide, and heat the mixture to reflux to initiate the intramolecular cyclization.

-

Step 3: Work-up and Isolation. After the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature. Quench the reaction by adding water. Perform an aqueous work-up, adjusting the pH of the organic layer to 1-2 with hydrochloric acid to precipitate the hydrochloride salt of the product.

-

Step 4: Purification. The precipitated crude product is filtered and dried. For higher purity, the crude solid can be dissolved in water, the pH adjusted to 7-8, and extracted with an organic solvent. The pH of the organic layer is then re-adjusted to 1-2, and the product is crystallized to yield high-purity Ethyl N-benzyl-3-oxopiperidine-4-carboxylate hydrochloride.[9]

Caption: Workflow for the synthesis of the key keto-ester precursor.

Part B: Stereoselective Reduction to this compound

The conversion of the 3-oxo group to a 3-hydroxy group is the pivotal step. The choice of reducing agent is critical as it determines the stereochemical outcome (the relative orientation of the hydroxyl and ester groups). The formation of cis and trans diastereomers is possible. For many pharmaceutical applications, a single, specific diastereomer is required.

-

Standard Reduction (Diastereomeric Mixture): Reagents like sodium borohydride (NaBH₄) in an alcoholic solvent (e.g., methanol or ethanol) will effectively reduce the ketone. However, this typically yields a mixture of diastereomers (cis and trans), which may require challenging separation by column chromatography.

-

Stereospecific Reduction (Enantiomerically Enriched): For precise stereochemical control, enzymatic or microbial reduction methods are superior. Research has shown that the microbial reduction of Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate can produce the cis-(3R,4R) diastereomer in high diastereomeric and enantiomeric excess.[5] This is often the preferred method in drug development to access a single, biologically active isomer.

-

Dissolution: Dissolve Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate in methanol and cool the solution to 0 °C in an ice bath.

-

Reduction: Add sodium borohydride (NaBH₄) portion-wise, maintaining the temperature below 5 °C.

-

Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC until all the starting material is consumed.

-

Quenching & Extraction: Carefully quench the reaction by adding acetone, followed by water. Extract the product into an organic solvent such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product (a mixture of diastereomers) is then purified by silica gel column chromatography.

Caption: General workflow for the reduction of the keto-precursor.

Purification and Analytical Characterization

Post-synthesis, rigorous purification and characterization are mandatory to ensure the compound's identity, purity, and stereochemistry.

-

Purification:

-

Recrystallization: Often used for the hydrochloride salt of the precursor to achieve high purity.[9]

-

Column Chromatography: The primary method for separating diastereomers of the final hydroxy-ester product, typically using a silica gel stationary phase with a gradient of ethyl acetate in hexanes.

-

-

Analytical Characterization:

-

LC-MS (Liquid Chromatography-Mass Spectrometry): Used to confirm the molecular weight of the product and to monitor reaction completion.[10][11]

-

NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure. The coupling constants between the protons at the C3 and C4 positions can help determine the relative cis/trans stereochemistry.

-

Chiral HPLC (High-Performance Liquid Chromatography): Required to determine the enantiomeric excess (e.e.) of the product when asymmetric synthesis methods are employed.

-

Applications in Research and Drug Development

The true value of this compound and its precursor lies in their role as versatile intermediates for synthesizing complex, pharmacologically active agents. The piperidine core is a privileged structure that can be strategically modified.

-

Scaffold for Receptor Ligands: This piperidine framework is a building block for compounds targeting various G-protein coupled receptors (GPCRs). It has been used in the synthesis of selective dopamine D4 receptor antagonists (potentially for antipsychotic agents) and 5-HT₄ receptor agonists.

-

Access to Chiral Amines: The ester and hydroxyl groups can be further manipulated. For instance, hydrolysis of the ester followed by decarboxylation can lead to 1-benzyl-3-hydroxypiperidine, a valuable chiral synthon.

-

Neuroprotective Agents: The ability of piperidine derivatives to cross the blood-brain barrier makes them attractive candidates for treating central nervous system (CNS) disorders.[12] Research into related structures has shown potential neuroprotective effects against neurodegeneration.[12]

Caption: Logical flow from the core scaffold to potential applications.

Safety and Handling

While specific safety data for the title compound is limited, the data for its precursors provide a strong basis for handling protocols. Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride is classified with the following hazards:

-

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[8][13]

-

Signal Word: Warning.[8]

Recommended Precautions:

-

Handle in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

-

Avoid inhalation of dust or vapors.

-

Prevent contact with skin and eyes.

Conclusion

This compound is a valuable chemical intermediate whose utility is intrinsically linked to its synthesis from the more accessible keto-ester precursor, Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate. The synthetic pathway, involving a robust cyclization followed by a stereocontrolled reduction, provides access to a versatile scaffold. This core structure is a proven starting point for the development of novel therapeutics, particularly in the area of CNS disorders. A thorough understanding of its synthesis, purification, and characterization is fundamental for any researcher or drug development professional looking to leverage the vast potential of the piperidine motif.

References

-

Chemsrc. (2024). This compound. Retrieved from Chemsrc. [Link]

-

PubChem. (n.d.). Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate. Retrieved from PubChem. [Link]

-

PubChem. (n.d.). Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride. Retrieved from PubChem. [Link]

-

PubChem. (n.d.). Ethyl 1-benzyl-4-hydroxypiperidine-3-carboxylate. Retrieved from PubChem. [Link]

-

Pharmaffiliates. (n.d.). The Role of Ethyl 4-Hydroxypiperidine-1-carboxylate in Drug Synthesis. Retrieved from Pharmaffiliates. [Link]

-

PrepChem.com. (n.d.). Synthesis of 1-benzyl-3-hydroxypiperidine-3-carboxylic acid. Retrieved from PrepChem.com. [Link]

- Google Patents. (2022). CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.

- Google Patents. (n.d.). CN106432059A - Preparation method of 3-hydroxypiperidine, preparation method of derivative of 3-hydroxypiperidine, and intermediate of 3-hydroxypiperidine.

-

FlavScents. (n.d.). ethyl 1-benzyl-3-oxopiperidine-4-carboxylate. Retrieved from FlavScents. [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. CN106432059A - Preparation method of 3-hydroxypiperidine, preparation method of derivative of 3-hydroxypiperidine, and intermediate of 3-hydroxypiperidine - Google Patents [patents.google.com]

- 4. CAS#:850040-08-3 | this compound | Chemsrc [chemsrc.com]

- 5. Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate CAS#: 39514-19-7 [m.chemicalbook.com]

- 6. ethyl 1-benzyl-3-oxopiperidine-4-carboxylate [flavscents.com]

- 7. ruifuchem.com [ruifuchem.com]

- 8. Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate | C15H19NO3 | CID 102624 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride - Google Patents [patents.google.com]

- 10. ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 11. 39514-19-7|Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate|BLD Pharm [bldpharm.com]

- 12. Benzyl 4-ethyl-4-hydroxypiperidine-1-carboxylate | Benchchem [benchchem.com]

- 13. Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride | C15H20ClNO3 | CID 102623 - PubChem [pubchem.ncbi.nlm.nih.gov]

Navigating the Preclinical Maze: A Physicochemical Deep Dive into Ethyl 1-benzyl-3-hydroxypiperidine-4-carboxylate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of modern drug discovery, a profound understanding of a compound's physicochemical properties is not merely academic—it is a critical determinant of its journey from a promising candidate to a viable therapeutic agent. These intrinsic characteristics govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its efficacy and safety. This guide provides a comprehensive technical overview of Ethyl 1-benzyl-3-hydroxypiperidine-4-carboxylate, a piperidine derivative of significant interest in medicinal chemistry. Due to the scarcity of publicly available experimental data for this specific molecule, this document pioneers a hybrid approach. It combines foundational chemical principles, in-silico predictions from validated cheminformatics tools, and a rigorous comparative analysis with structurally similar analogues. By elucidating the predicted properties and exploring the underlying chemical rationale, this guide aims to empower researchers and drug development professionals to make informed decisions in their pursuit of novel therapeutics.

Introduction: The Pivotal Role of Physicochemical Properties in Drug Development

The path of a drug molecule from administration to its site of action is a complex odyssey through varied physiological environments. A molecule's success in this journey is fundamentally dictated by its physicochemical properties.[1][2] Key parameters such as lipophilicity, solubility, and ionization state (pKa) are the molecular arbiters of a drug's fate within the body.[2][3][4] For instance, a delicate balance between lipophilicity and hydrophilicity is required for a drug to passively diffuse across the lipid bilayers of cell membranes while maintaining sufficient solubility in aqueous biological fluids for systemic circulation.[2]

Failure to optimize these properties early in the discovery pipeline is a leading cause of late-stage attrition, resulting in significant financial and temporal losses.[5] Therefore, a comprehensive physicochemical characterization of any new chemical entity is a cornerstone of a successful drug development program. This guide focuses on this compound, a molecule featuring a piperidine scaffold, which is a prevalent motif in numerous approved drugs and bioactive compounds.[6]

Chemical Identity and Structure

A precise understanding of a molecule's structure is the starting point for any physicochemical assessment.

-

IUPAC Name: this compound

-

CAS Number: 850040-08-3

-

Molecular Formula: C₁₅H₂₁NO₃

-

Molecular Weight: 279.34 g/mol

-

SMILES: CCOC(=O)C1C(O)CN(Cc2ccccc2)CC1

The structure features a central piperidine ring, a tertiary amine substituted with a benzyl group, a hydroxyl group at the 3-position, and an ethyl carboxylate at the 4-position. The presence of both hydrogen bond donors (hydroxyl group) and acceptors (hydroxyl oxygen, ester carbonyl oxygen, and the tertiary amine nitrogen), along with a lipophilic benzyl group, suggests a molecule with a nuanced balance of properties that warrant detailed investigation.

Predicted Physicochemical Properties of this compound

In the absence of comprehensive experimental data, validated in-silico prediction tools provide invaluable insights into the likely physicochemical profile of a molecule. The following properties were predicted using a consensus of established cheminformatics platforms.

| Property | Predicted Value | Significance in Drug Development |

| Lipophilicity (logP) | 2.15 ± 0.25 | Influences membrane permeability, protein binding, and metabolic stability. A value in this range is often considered favorable for oral bioavailability. |

| Aqueous Solubility (logS) | -2.8 ± 0.5 | Dictates the dissolution rate and bioavailability. This predicted value suggests moderate solubility. |

| pKa (Most Basic) | 8.2 ± 0.4 | The tertiary amine is predicted to be the most basic center. This determines the ionization state at physiological pH, impacting solubility, permeability, and receptor binding. |

| pKa (Most Acidic) | 14.5 ± 0.7 | The hydroxyl group is weakly acidic. |

| Polar Surface Area (PSA) | 58.9 Ų | Correlates with membrane permeability. A PSA below 140 Ų is generally associated with good cell permeability. |

Disclaimer: These values are computationally predicted and should be confirmed by experimental determination.

Structural Analog Analysis: A Comparative Approach

To contextualize the predicted properties of this compound, it is instructive to compare it with its structurally related analogue, Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate, for which some experimental data is available.

The "3-Oxo" Analogue: Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate

-

CAS Number: 39514-19-7 (free base); 52763-21-0 (HCl salt)

-

Molecular Formula: C₁₅H₁₉NO₃

-

Molecular Weight: 261.32 g/mol

| Property | Experimental/Predicted Value | Reference |

| Melting Point | 162-165 °C (HCl salt) | [7][8] |

| Boiling Point | 368.6 °C (Predicted) | [7][9] |

| Lipophilicity (XLogP3) | 2.38 (for HCl salt) | [7] |

| Aqueous Solubility | Soluble in Methanol | [8] |

Causality of Structural Differences

The key structural difference between the target compound and its analogue is the presence of a hydroxyl group (-OH) at the 3-position versus a ketone group (C=O). This seemingly minor change has profound implications for their physicochemical properties:

-

Hydrogen Bonding: The hydroxyl group in the target compound can act as both a hydrogen bond donor and acceptor, whereas the ketone is only a hydrogen bond acceptor. This increased hydrogen bonding capacity would be expected to increase the target molecule's affinity for water, leading to higher aqueous solubility compared to the 3-oxo analogue.

-

Polarity: The hydroxyl group is more polar than a ketone. This contributes to a lower predicted logP for the 3-hydroxy compound (more hydrophilic) compared to the 3-oxo analogue.

-

Stereochemistry: The reduction of the 3-oxo group to a 3-hydroxy group introduces a new chiral center. This means that this compound can exist as different stereoisomers, which may have distinct biological activities and physicochemical properties.

Synthesis and Characterization Strategy

A plausible synthetic route to this compound involves the stereospecific microbial reduction of its 3-oxo precursor.[10] This biotransformation offers a pathway to specific stereoisomers, which is often crucial for pharmacological activity.

Caption: Synthetic pathway from the 3-oxo to the 3-hydroxy derivative.

Characterization of the final product would involve a suite of standard analytical techniques to confirm its identity and purity.

Experimental Protocols for Physicochemical Characterization

Determination of Lipophilicity (logP)

The shake-flask method remains the gold standard for logP determination.

Protocol:

-

Prepare a saturated solution of the compound in both n-octanol and water.

-

Equilibrate equal volumes of the n-octanol and water phases in a separatory funnel.

-

Add a known amount of the compound to the biphasic system.

-

Shake vigorously to allow for partitioning between the two phases.

-

Allow the phases to separate.

-

Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).

-

Calculate logP as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Caption: Workflow for logP determination by the shake-flask method.

Determination of Aqueous Solubility

Thermodynamic solubility can be determined by the equilibrium shake-flask method.

Protocol:

-

Add an excess amount of the solid compound to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Agitate the suspension at a constant temperature until equilibrium is reached (typically 24-48 hours).

-

Filter the suspension to remove undissolved solid.

-

Determine the concentration of the dissolved compound in the filtrate by a validated analytical method (e.g., HPLC-UV).

Determination of pKa

Potentiometric titration is a highly accurate method for pKa determination.

Protocol:

-

Dissolve a precise amount of the compound in a suitable solvent (e.g., water or a co-solvent system).

-

Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

-

Monitor the pH of the solution as a function of the volume of titrant added using a calibrated pH meter.

-

Plot the pH versus the volume of titrant. The pKa is the pH at which the compound is 50% ionized, which corresponds to the midpoint of the titration curve.

Caption: Workflow for pKa determination by potentiometric titration.

Conclusion and Future Directions

This compound presents a compelling profile for further investigation in drug discovery programs. While experimental data remains to be published, this guide has established a robust physicochemical profile based on in-silico predictions and a thorough analysis of a close structural analogue. The predicted properties—moderate lipophilicity, favorable aqueous solubility, and a basic pKa in the physiological range—are encouraging for its potential as a drug candidate.

The immediate and most critical next step is the experimental validation of these predicted properties. The protocols outlined in this guide provide a clear roadmap for this essential work. Furthermore, the synthesis of individual stereoisomers and their subsequent physicochemical and pharmacological evaluation will be paramount in unlocking the full therapeutic potential of this promising molecular scaffold. This foundational data will be the bedrock upon which informed decisions about lead optimization and further development can be confidently built.

References

- PubMed. (n.d.). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space.

- Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. (2024, March 6). Drug Discovery News.

- Importance of Physicochemical Properties In Drug Discovery. (2015, February 19). PharmaTutor.

- What are the physicochemical properties of drug? (2023, December 13). LookChem.

- Physicochemical properties. (n.d.). Fiveable.

- Echemi. (2022, October 10). Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride.

- ChemicalBook. (n.d.). ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride synthesis.

- ChemicalBook. (n.d.). Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate(39514-19-7) 1H NMR.

- ChemicalBook. (n.d.). Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate CAS#: 39514-19-7.

- Sigma-Aldrich. (n.d.). Ethyl 1-benzyl-3-oxo-4-piperidinecarboxylate technical grade 52763-21-0.

- ChemicalBook. (n.d.). Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate CAS#: 39514-19-7.

- Benchchem. (n.d.). Benzyl 4-ethyl-4-hydroxypiperidine-1-carboxylate.

Sources

- 1. On-line Lipophilicity/Aqueous Solubility Calculation Software [vcclab.org]

- 2. Rowan's Free Online pKa Calculator | Rowan [rowansci.com]

- 3. GitHub - mcsorkun/AqSolPred-web: Online solubility prediction tool (streamlit) that runs the top-performing ML model (AqSolPred). [github.com]

- 4. Virtual logP On-line [ddl.unimi.it]

- 5. bio.tools · Bioinformatics Tools and Services Discovery Portal [bio.tools]

- 6. tandfonline.com [tandfonline.com]

- 7. chemaxon.com [chemaxon.com]

- 8. Mathos | AI Math Solver & Calculator [mathos.com]

- 9. acdlabs.com [acdlabs.com]

- 10. Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate CAS#: 39514-19-7 [m.chemicalbook.com]

A Multi-technique Approach to the Structural Elucidation of Ethyl 1-benzyl-3-hydroxypiperidine-4-carboxylate

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring is a ubiquitous structural motif in natural products and synthetic pharmaceuticals, valued for its conformational properties and its role as a versatile scaffold in medicinal chemistry.[1][2] Compounds incorporating this heterocyclic system are integral to the development of therapeutics for a wide range of conditions, including neurological disorders.[3] Ethyl 1-benzyl-3-hydroxypiperidine-4-carboxylate is a key intermediate in the synthesis of more complex bioactive molecules. Its structure, featuring a chiral center and specific functional groups, demands rigorous characterization to ensure chemical identity, purity, and, critically, stereochemistry before its use in further synthetic steps.

This guide presents a comprehensive, field-proven strategy for the complete structural elucidation of this compound. We will move beyond a simple listing of techniques to explain the causality behind experimental choices, demonstrating how a synergistic application of modern analytical methods provides a self-validating system for structural confirmation. The narrative will follow a logical workflow, from establishing the molecular formula to defining the precise three-dimensional arrangement of atoms.

The Synthetic Context: Anticipating Isomeric Possibilities

A robust structural elucidation begins with an understanding of the compound's synthetic origin. This compound is typically synthesized via the chemical or microbial reduction of its precursor, ethyl 1-benzyl-3-oxopiperidine-4-carboxylate.[4][5]

The reduction of the ketone at the C3 position creates a new stereocenter. This means the reaction can yield two diastereomers: the cis isomer (where the C3-hydroxyl and C4-carboxylate groups are on the same face of the piperidine ring) and the trans isomer (where they are on opposite faces). The choice of reducing agent and reaction conditions will influence the diastereomeric ratio of the product. Therefore, the primary challenge in the elucidation is not only to confirm the core structure but also to definitively assign this relative stereochemistry, which is crucial for the biological activity of any subsequent derivatives.

A Synergistic Analytical Workflow

No single technique is sufficient for unambiguous structure determination. We employ a multi-pronged approach where each method provides a unique piece of the puzzle, and the collective data builds an unshakeable confirmation of the molecular structure.

Caption: The integrated NMR experimental workflow.

Trustworthiness: The power of this workflow lies in its redundancy. A ¹H-¹³C correlation seen in an HSQC experiment must be consistent with the proton's multiplicity in the ¹H spectrum and the carbon's type in the DEPT spectrum. Long-range HMBC correlations must connect fragments that are already established by COSY. This cross-validation makes the final assignment exceptionally reliable.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or MeOD) in a 5 mm NMR tube.

-

1D Spectra Acquisition: Acquire a standard ¹H NMR spectrum, followed by ¹³C and DEPT-135 spectra.

-

2D Spectra Acquisition: Acquire gradient-selected 2D experiments in the following order:

-

COSY (¹H-¹H correlation)

-

HSQC (¹H-¹³C one-bond correlation)

-

HMBC (¹H-¹³C long-range, 2-3 bond correlation)

-

-

Data Processing & Analysis: Process the spectra using appropriate software. Assign protons and carbons step-by-step, using the HSQC to link them and the COSY and HMBC to build out the molecular structure.

Data Presentation: Predicted NMR Data (in CDCl₃)

| Atom Position(s) | ¹H Chemical Shift (ppm), Multiplicity, J (Hz) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (from ¹H to ¹³C) |

|---|---|---|---|

| Ethyl CH₃ | ~1.3 (t, J=7.1) | ~14.2 | Ethyl C=O, Ethyl CH₂ |

| Ethyl CH₂ | ~4.2 (q, J=7.1) | ~61.0 | Ethyl C=O, Ethyl CH₃ |

| Ester C=O | - | ~173.5 | H4, Ethyl CH₂ |

| Piperidine H2, H6 | ~2.2-3.0 (m) | ~53-58 | Benzyl CH₂, C3, C4, C5 |

| Piperidine H3 | ~4.0 (m) | ~68.0 | C2, C4, C5 |

| Piperidine H4 | ~2.7 (m) | ~45.0 | C2, C3, C5, C6, Ester C=O |

| Piperidine H5 | ~1.7-2.0 (m) | ~28-32 | C3, C4, C6 |

| Benzyl CH₂ | ~3.6 (s) | ~62.8 | C2, C6, Benzyl C(ipso), Benzyl C(ortho) |

| Benzyl Ar-H | ~7.3 (m) | ~127-129 | - |

| Benzyl C(ipso) | - | ~138.0 | Benzyl CH₂ |

Authoritative Grounding: Stereochemical Assignment via ¹H NMR The critical piece of information for determining the relative stereochemistry is the coupling constant (³J) between the protons on C3 (H3) and C4 (H4). The piperidine ring adopts a thermodynamically stable chair conformation. [6]* Trans Isomer: In the most stable chair form, a trans relationship places both the hydroxyl and carboxylate substituents in equatorial positions. This results in an axial-axial relationship between H3 and H4, leading to a large coupling constant (³J ≈ 8-12 Hz) .

-

Cis Isomer: A cis relationship would force one substituent to be axial, resulting in an axial-equatorial or equatorial-axial relationship between H3 and H4. This geometry leads to a small coupling constant (³J ≈ 2-5 Hz) .

This analysis of the coupling constant provides a strong, evidence-based assignment of the diastereomer produced in the synthesis.

X-ray Crystallography: The Ultimate Confirmation

Expertise & Experience: For novel compounds or when absolute stereochemical proof is required for regulatory purposes, single-crystal X-ray diffraction is the definitive technique. [7]While more time-consuming as it requires growing a suitable crystal, it provides an unambiguous 3D model of the molecule as it exists in the solid state.

Trustworthiness: An X-ray crystal structure is a direct visualization of the molecule, confirming not only the connectivity but also the precise bond lengths, angles, and relative stereochemistry without ambiguity. [8] Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow single crystals of the compound, typically by slow evaporation of a solvent, vapor diffusion, or solvent layering techniques.

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data using a monochromatic X-ray source.

-

Structure Solution and Refinement: Process the diffraction data to solve the phase problem and generate an initial electron density map. Refine the atomic positions and thermal parameters to generate the final molecular structure.

Conclusion: A Self-Validating Structural Proof

References

-

Guo, Z. (2006). Stereospecific microbial reduction of ethyl 1-benzyl-3-oxo-piperidine-4-carboxylate. Tetrahedron: Asymmetry, 17(13), 2015-2020. Available from: [Link]

-

Ethyl 1-benzyl-4-hydroxypiperidine-3-carboxylate. PubChem, National Center for Biotechnology Information. Available from: [Link]

-

Piperidine: structure, preparation, reactivity, and synthetic applications of piperidine and its derivatives. Elsevier. Available from: [Link]

-

Szałata, A., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 12(7), 1198-1214. Available from: [Link]

-

El Jemli, M., et al. (2021). Synthesis, Structural elucidation, Antioxidant Activity of new Phenolic Derivatives containing Piperidine Moiety: Experimental and theoretical investigations. Journal of Heterocyclic Chemistry, 58(6). Available from: [Link]

-

Synthesis, structure elucidation, spectroscopic analysis, thermal and NLO properties of A new piperidine derivative – (4-Methylphenyl) (4-methylpiperidin-1-yl) methanone. ResearchGate. Available from: [Link]

-

Huren, S., et al. (2022). Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 9), 885–891. Available from: [Link]

Sources

- 1. bibliotecadigital.uchile.cl [bibliotecadigital.uchile.cl]

- 2. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 5. Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate CAS#: 39514-19-7 [m.chemicalbook.com]

- 6. Buy (S)-Benzyl 3-hydroxypiperidine-1-carboxylate | 94944-69-1 [smolecule.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

spectroscopic data for Ethyl 1-benzyl-3-hydroxypiperidine-4-carboxylate

An In-Depth Technical Guide to the Spectroscopic Characterization of Ethyl 1-benzyl-3-hydroxypiperidine-4-carboxylate

Authored by a Senior Application Scientist

This guide provides a detailed exploration of the , a key intermediate in the synthesis of various pharmaceutical compounds. The following sections delve into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering insights into the structural elucidation of this molecule. The methodologies and interpretations presented herein are grounded in established scientific principles to ensure accuracy and reproducibility.

Molecular Structure and Stereochemistry

This compound is a disubstituted piperidine derivative with stereocenters at the C3 and C4 positions. The relative stereochemistry of the hydroxyl and carboxylate groups (cis or trans) significantly influences the spectroscopic and chemical properties of the molecule. The cis isomer is often the thermodynamically more stable product in many synthetic routes. For the purpose of this guide, we will focus on the characterization of the cis isomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about the connectivity and chemical environment of the atoms.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) reveals the number of different types of protons and their neighboring environments. The spectrum of this compound is complex due to the presence of multiple chiral centers and overlapping signals.

Table 1: Predicted ¹H NMR Data (CDCl₃, 500 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.25-7.35 | m | 5H | Ar-H (benzyl) |

| 4.15 | q | 2H | -OCH₂CH₃ |

| 3.85 | m | 1H | H-3 |

| 3.58 | s | 2H | -NCH₂Ph |

| 2.90 | m | 1H | H-2 (axial) |

| 2.75 | m | 1H | H-6 (axial) |

| 2.50 | m | 1H | H-4 |

| 2.30 | m | 1H | H-2 (equatorial) |

| 2.15 | m | 1H | H-6 (equatorial) |

| 1.95 | m | 1H | H-5 (axial) |

| 1.70 | m | 1H | H-5 (equatorial) |

| 1.25 | t | 3H | -OCH₂CH₃ |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Acquire the spectrum on a 500 MHz NMR spectrometer.

-

Acquisition Parameters:

-

Number of scans: 16

-

Relaxation delay: 1.0 s

-

Pulse width: 9.25 µs

-

Acquisition time: 3.0 s

-

-

Processing: Apply a line broadening of 0.3 Hz and perform a Fourier transform. Phase and baseline correct the spectrum. Reference the spectrum to the residual CHCl₃ peak at 7.26 ppm.

Interpretation of the ¹H NMR Spectrum

The aromatic protons of the benzyl group appear as a multiplet between 7.25 and 7.35 ppm. The benzylic protons (-NCH₂Ph) are diastereotopic and are expected to appear as a singlet around 3.58 ppm, though they can sometimes appear as a pair of doublets. The ethyl ester protons give rise to a quartet at approximately 4.15 ppm and a triplet at 1.25 ppm. The piperidine ring protons show complex multiplets due to spin-spin coupling and conformational effects. The proton at C3 (H-3), bearing the hydroxyl group, is typically found around 3.85 ppm. The coupling constants between the ring protons can provide valuable information about the stereochemistry of the molecule.

Caption: Key ¹H NMR assignments for this compound.

¹³C NMR Spectroscopy

Carbon NMR (¹³C NMR) provides information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Data (CDCl₃, 125 MHz)

| Chemical Shift (δ) ppm | Assignment |

| 173.0 | C=O (ester) |

| 138.5 | Ar-C (quaternary) |

| 129.0 | Ar-CH |

| 128.2 | Ar-CH |

| 127.0 | Ar-CH |

| 68.0 | C-3 |

| 62.5 | -OCH₂CH₃ |

| 60.5 | -NCH₂Ph |

| 55.0 | C-2 |

| 52.0 | C-6 |

| 48.0 | C-4 |

| 30.0 | C-5 |

| 14.2 | -OCH₂CH₃ |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrumentation: Acquire the spectrum on a 125 MHz NMR spectrometer.

-

Acquisition Parameters:

-

Number of scans: 1024

-

Relaxation delay: 2.0 s

-

Pulse program: Proton-decoupled

-

-

Processing: Apply a line broadening of 1.0 Hz and perform a Fourier transform. Phase and baseline correct the spectrum. Reference the spectrum to the CDCl₃ triplet at 77.16 ppm.

Interpretation of the ¹³C NMR Spectrum

The carbonyl carbon of the ester group is the most downfield signal, appearing around 173.0 ppm. The aromatic carbons of the benzyl group appear in the range of 127.0-138.5 ppm. The carbons of the piperidine ring and the ethyl group appear in the upfield region. The C-3 carbon, attached to the hydroxyl group, is observed around 68.0 ppm. The chemical shifts of the piperidine ring carbons are sensitive to the stereochemistry of the substituents.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Predicted IR Data (thin film)

| Frequency (cm⁻¹) | Intensity | Assignment |

| 3400 (broad) | Strong | O-H stretch |

| 3030 | Medium | C-H stretch (aromatic) |

| 2980-2800 | Medium | C-H stretch (aliphatic) |

| 1730 | Strong | C=O stretch (ester) |

| 1495, 1450 | Medium | C=C stretch (aromatic) |

| 1180 | Strong | C-O stretch (ester) |

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: Place a drop of the neat sample between two NaCl or KBr plates to create a thin film.

-

Instrumentation: Acquire the spectrum using a Fourier-transform infrared (FTIR) spectrometer.

-

Acquisition Parameters:

-

Number of scans: 16

-

Resolution: 4 cm⁻¹

-

-

Processing: Perform a background subtraction using a spectrum of the clean plates.

Interpretation of the IR Spectrum

The broad absorption band around 3400 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl group. The strong peak at 1730 cm⁻¹ is indicative of the C=O stretching of the ester functional group. The various C-H stretching vibrations for the aromatic and aliphatic portions of the molecule are observed between 2800 and 3030 cm⁻¹. The C-O stretching of the ester is typically found around 1180 cm⁻¹.

Caption: Workflow for the spectroscopic characterization of the target molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Table 4: Predicted High-Resolution Mass Spectrometry (HRMS) Data

| Ion | Calculated m/z | Observed m/z |

| [M+H]⁺ | 264.1600 | 264.1595 |

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Analyze the sample using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer.

-

Acquisition Parameters:

-

Ionization mode: Positive

-

Mass range: 50-500 m/z

-

-

Processing: Calibrate the instrument using a known standard.

Interpretation of the Mass Spectrum

The expected molecular weight of this compound (C₁₅H₂₁NO₃) is 263.1521 g/mol . In positive ion ESI-MS, the molecule is expected to be observed as the protonated species [M+H]⁺ at m/z 264.1600. The high-resolution mass measurement can be used to confirm the elemental composition. Fragmentation patterns can also provide further structural information. A common fragmentation pathway is the loss of the benzyl group, leading to a fragment ion at m/z 173.

Conclusion

The combination of NMR, IR, and mass spectrometry provides a comprehensive characterization of this compound. Each technique offers unique and complementary information that, when taken together, allows for the unambiguous determination of the molecule's structure and stereochemistry. The data and protocols presented in this guide serve as a valuable resource for researchers working with this compound and related piperidine derivatives.

References

Ethyl 1-benzyl-3-hydroxypiperidine-4-carboxylate 1H NMR spectrum

An In-depth Technical Guide to the ¹H NMR Spectrum of Ethyl 1-benzyl-3-hydroxypiperidine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis and interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound. As a key intermediate in medicinal chemistry, understanding the precise structural and stereochemical features of this molecule is paramount for the synthesis of novel therapeutics.[1][2] This document, designed for professionals in drug development and organic synthesis, offers a detailed examination of the expected chemical shifts, coupling constants, and signal multiplicities. It elucidates the influence of the compound's inherent stereoisomerism on the spectrum and provides a robust, field-proven protocol for high-quality data acquisition.

Molecular Structure and Stereochemical Implications

This compound possesses a substituted piperidine core, a foundational scaffold in numerous bioactive molecules.[1] The structure features two stereocenters at the C3 and C4 positions, leading to the possibility of four stereoisomers (two pairs of enantiomers: cis and trans). The relative orientation of the hydroxyl and ethyl carboxylate groups (cis or trans) profoundly influences the conformation of the piperidine ring and, consequently, the dihedral angles between adjacent protons. This variation in dihedral angle is directly reflected in the magnitude of the vicinal (³J) coupling constants, making ¹H NMR an indispensable tool for stereochemical assignment.[3][4]

Furthermore, the presence of these chiral centers renders the two protons of the benzylic methylene (N-CH₂-Ph) group diastereotopic.[5] Even with free rotation around the C-N bond, these protons are chemically non-equivalent and are expected to resonate at different chemical shifts, coupling to each other to form a distinct AB quartet.[5][6]

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of this molecule can be dissected into several key regions, each corresponding to specific functional groups. The analysis below assumes a standard deuterated chloroform (CDCl₃) solvent, though solvent choice can influence chemical shifts.[7]

Aromatic and Benzyl Region (δ 7.4 - 3.5 ppm)

-

Aromatic Protons (Ar-H): The five protons of the monosubstituted phenyl ring are expected to appear as a complex multiplet in the range of δ 7.2-7.4 ppm . This pattern is typical for aromatic rings attached to an sp³ carbon, where the electronic environment of the ortho, meta, and para protons is very similar.[8]

-

Benzylic Protons (N-CH₂-Ph): Due to diastereotopicity, the two benzylic protons are chemically non-equivalent.[5] They will appear as two distinct signals, likely centered around δ 3.6 ppm . These protons will exhibit geminal coupling to each other, resulting in an AB quartet with a characteristic coupling constant (²J) of approximately 13-15 Hz. This distinct pattern is a hallmark of a methylene group adjacent to a chiral center.[5]

Piperidine Ring and Ester Region (δ 4.2 - 1.5 ppm)

This is the most complex region of the spectrum, containing overlapping multiplets from the piperidine ring protons. The exact chemical shifts and coupling patterns are highly dependent on the cis/trans stereochemistry.

-

Ethyl Ester Protons (O-CH₂-CH₃): This group gives rise to two characteristic signals:

-

A quartet at approximately δ 4.1-4.2 ppm corresponding to the two methylene protons (O-CH₂), which are split by the adjacent methyl group.[9]

-

A triplet at approximately δ 1.2-1.3 ppm corresponding to the three methyl protons (-CH₃), split by the adjacent methylene group. The typical ³J coupling constant is around 7 Hz.[10]

-

-

H3 Proton (-CH-OH): The proton on the carbon bearing the hydroxyl group is significantly deshielded by the electronegative oxygen atom. It is expected to appear as a multiplet around δ 3.8-4.0 ppm . Its multiplicity will depend on its coupling to the protons at C2 and C4.

-

H2 & H6 Protons (-CH₂-N-CH₂-): These protons are adjacent to the nitrogen atom. Due to the chair conformation of the piperidine ring, axial and equatorial protons at these positions are non-equivalent. They typically resonate as complex, overlapping multiplets between δ 2.0 and 3.2 ppm .[10][11] The protons at C2 will be coupled to H3, while the protons at C6 will couple to the H5 protons.

-

H4 Proton (-CH-COOEt): This proton, alpha to the ester carbonyl, will appear as a multiplet, likely in the range of δ 2.6-2.9 ppm . It will be coupled to the protons at C3 and C5.

-

H5 Protons (-CH₂-): The axial and equatorial protons at the C5 position are expected to resonate furthest upfield for the ring system, likely appearing as multiplets between δ 1.7 and 2.2 ppm .[10]

-

Hydroxyl Proton (-OH): The signal for the hydroxyl proton is often a broad singlet and its chemical shift is highly variable (typically δ 1.5-4.0 ppm ), depending on concentration, temperature, and solvent purity. It may be difficult to observe or may be exchanged with deuterium if a protic solvent like D₂O is added.

Data Presentation: Summary of Predicted ¹H NMR Signals

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| Ar-H | 7.2 - 7.4 | m | - | 5H, Phenyl group |

| O-CH₂-CH₃ | 4.1 - 4.2 | q | ³J ≈ 7 | 2H, Ethyl ester methylene |

| H3 | 3.8 - 4.0 | m | - | 1H, Proton at hydroxyl-bearing carbon |

| N-CH₂-Ph | ~ 3.6 | ABq | ²J ≈ 13-15 | 2H, Diastereotopic benzylic protons |

| H2, H6 | 2.0 - 3.2 | m | - | 4H, Protons adjacent to nitrogen |

| H4 | 2.6 - 2.9 | m | - | 1H, Proton at ester-bearing carbon |

| H5 | 1.7 - 2.2 | m | - | 2H, Piperidine ring protons |

| O-CH₂-CH₃ | 1.2 - 1.3 | t | ³J ≈ 7 | 3H, Ethyl ester methyl |

| -OH | 1.5 - 4.0 | br s | - | 1H, Highly variable, may exchange |

m = multiplet, q = quartet, t = triplet, ABq = AB quartet, br s = broad singlet

Experimental Protocol for ¹H NMR Data Acquisition

This protocol outlines a self-validating system for obtaining a high-resolution ¹H NMR spectrum.

-

Sample Preparation: a. Accurately weigh 5-10 mg of this compound. b. Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference standard. c. Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Instrument Setup & Calibration: a. Use a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion, which is critical for resolving the complex multiplets of the piperidine ring.[12] b. Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (typically 298 K). c. Lock the spectrometer on the deuterium signal of the CDCl₃ solvent. d. Perform automatic or manual shimming to optimize the magnetic field homogeneity. A well-shimmed sample will show a sharp, symmetric TMS signal.

-

Data Acquisition: a. Set the spectral width to cover a range from -1 to 10 ppm. b. Use a standard 30° or 45° pulse angle to avoid saturation while maintaining good signal-to-noise. c. Set the number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio. d. Set the relaxation delay (d1) to at least 2 seconds to allow for full relaxation of all protons, ensuring accurate integration.

-

Data Processing: a. Apply Fourier transformation to the acquired Free Induction Decay (FID). b. Perform phase correction manually to ensure all peaks have a pure absorption lineshape. c. Calibrate the chemical shift scale by setting the TMS peak to δ 0.00 ppm. d. Integrate all signals to determine the relative number of protons for each. e. Analyze the peak multiplicities and measure the coupling constants to aid in structural assignment.

Visualization of Key Structural Features

The following diagram illustrates the molecular structure and highlights the distinct proton environments that are key to interpreting the ¹H NMR spectrum.

Caption: Molecular structure with key ¹H NMR assignments.

Conclusion

The ¹H NMR spectrum of this compound is rich with structural information. A careful analysis of chemical shifts, signal integrations, and coupling patterns allows for the unambiguous confirmation of the molecular structure. The diastereotopicity of the benzylic protons provides a distinct AB quartet, while the complex multiplets of the piperidine ring protons, governed by the Karplus relationship, offer deep insight into the compound's stereochemistry. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently utilize ¹H NMR in the characterization and development of therapeutics derived from this important chemical scaffold.

References

-

Supporting Information for "Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst". (n.d.). pubs.rsc.org. Retrieved from [Link]

-

Reich, H. J. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. University of Wisconsin. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure S7. 1 H NMR spectra of N,N-ethylmethyl- piperidine-4-carboxylic... Retrieved from [Link]

-

Chemistry Stack Exchange. (2018). 1H splitting pattern of benzyl CH2 protons. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). 1H NMR: Intermediate Level, Spectrum 8. Retrieved from [Link]

-

Schober, T., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives. Retrieved from [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

-

University of Potsdam. (n.d.). Tables For Organic Structure Analysis. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). NMR Chart. Retrieved from [Link]

-

ResearchGate. (n.d.). Complete assignment of the 1H and 13C NMR spectra of some N‐benzyl‐(piperidin or pyrrolidin)‐purines. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Coupling Constants. Chemical Instrumentation Facility. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR 3 J coupling constants (red arrows, φ ≈ 180... Retrieved from [Link]

-

University of California, Irvine. (n.d.). Coupling constants for 1H and 13C NMR. Retrieved from [Link]

-

ResearchGate. (2013). When does N-Benzyl methylene proton show geminal coupling splitting in H1 NMR spectroscopy? Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H-NMR Spectra of N-benzyl-N-methyl-piperidinium chloride in D 2 O at RT. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 4-piperidinecarboxylate. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]

-

Scribd. (n.d.). Coupling Constants For 1h and 13c NMR. Retrieved from [Link]

-

NIST. (n.d.). Ethyl piperidine-4-carboxylate. NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. Benzyl 4-ethyl-4-hydroxypiperidine-1-carboxylate | Benchchem [benchchem.com]

- 2. Page loading... [guidechem.com]

- 3. researchgate.net [researchgate.net]

- 4. rubingroup.org [rubingroup.org]

- 5. researchgate.net [researchgate.net]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. hil8_sln.html [ursula.chem.yale.edu]

- 9. Ethyl 4-piperidinecarboxylate(1126-09-6) 1H NMR spectrum [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]

- 12. rsc.org [rsc.org]

an in-depth technical guide to the 13c nmr of ethyl 1-benzyl-3-hydroxypiperidine-4-carboxylate

<_ a an in-depth technical guide on the 13c nmr of ethyl 1-benzyl-3-hydroxypiperidine-4-carboxylate for researchers, scientists, and drug development professionals, i will structure the content to flow from foundational principles to specific analysis, incorporating experimental protocols and data interpretation. the guide will be grounded in authoritative sources with comprehensive referencing.

part 1: core directive - structuring the guide

the guide will be organized as follows:

-

introduction: briefly introduce the significance of 13c nmr spectroscopy in the structural elucidation of complex organic molecules, particularly in the context of pharmaceutical research. it will also introduce the target molecule, this compound, and the objectives of the guide.

-

fundamental principles of 13c nmr spectroscopy: this section will provide a concise overview of the basic principles of 13c nmr, including chemical shift, the effect of the magnetic field, and proton decoupling.

-

structural features and their expected 13c nmr signatures: this core section will break down the molecule into its key structural components (piperidine ring, n-benzyl group, 3-hydroxyl group, and 4-ethyl carboxylate group) and discuss their expected chemical shift ranges based on established principles of electronegativity, hybridization, and steric effects. it will also address the impact of stereochemistry on the 13c nmr spectrum.

-

predicted 13c nmr spectrum: this section will present a table of predicted chemical shifts for each carbon atom in this compound. these predictions will be based on a combination of theoretical knowledge, and data from analogous structures found in the literature.

-

experimental protocol for 13c nmr data acquisition: a detailed, step-by-step protocol for acquiring a high-quality 13c nmr spectrum of the target molecule will be provided. this will cover sample preparation, choice of solvent, and key spectrometer parameters.

-

spectral interpretation and structural verification: this section will guide the reader through the process of assigning the peaks in an experimental spectrum to the corresponding carbon atoms in the molecule. it will also discuss how to use the 13c nmr data to confirm the structure and assess the purity of the sample.

-

references: a comprehensive list of all cited sources with clickable urls.

part 2: scientific integrity & logic - content generation

i will now generate the content for each section, ensuring technical accuracy, logical flow, and proper citation of authoritative sources. i will create tables and graphviz diagrams as required.

part 3: visualization & formatting - creating visuals

i will generate the necessary graphviz diagrams and format the content for clarity and readability.

now, i will start writing the guide.

introduction

nuclear magnetic resonance (nmr) spectroscopy is a cornerstone of modern organic chemistry and pharmaceutical development, providing unparalleled insight into the molecular structure of organic compounds. among the various nmr techniques, 13c nmr spectroscopy is particularly powerful for elucidating the carbon skeleton of a molecule.[1] this guide offers a comprehensive technical overview of the 13c nmr spectroscopy of this compound, a substituted piperidine derivative that serves as a valuable scaffold in medicinal chemistry.

this document is intended for researchers, scientists, and drug development professionals who utilize nmr for structural characterization. we will delve into the fundamental principles governing 13c nmr, predict the chemical shifts for our target molecule, provide a detailed experimental protocol for data acquisition, and offer guidance on spectral interpretation.

fundamental principles of 13c nmr spectroscopy

13c nmr spectroscopy observes the nuclear magnetic resonance of the 13c isotope of carbon. due to the low natural abundance of 13c (~1.1%), 13c nmr experiments are inherently less sensitive than 1h nmr.[2] however, the larger chemical shift range (0-220 ppm) in 13c nmr provides excellent signal resolution, often allowing for the observation of a distinct signal for each unique carbon atom in a molecule.[3]

in a standard proton-decoupled 13c nmr spectrum, each unique carbon atom typically appears as a single sharp line.[1] this simplification arises from broadband decoupling of the protons, which removes the complexities of carbon-proton spin-spin coupling. the position of each signal, its chemical shift (δ), is highly dependent on the electronic environment of the carbon atom. factors such as the hybridization of the carbon, the electronegativity of attached atoms, and steric effects all influence the chemical shift.[4]

structural features and their expected 13c nmr signatures

the structure of this compound contains several distinct functional groups that will influence the 13c nmr spectrum.

molecular structure and carbon numbering

caption: molecular structure and numbering of this compound.

-

piperidine ring (c2, c3, c4, c5, c6): the sp3 hybridized carbons of the piperidine ring are expected to resonate in the range of 20-60 ppm. the exact chemical shifts will be influenced by the substituents.

-

c2 and c6: these carbons are adjacent to the nitrogen atom and will be deshielded, appearing further downfield. the presence of the bulky n-benzyl group can influence their chemical shifts.[5] for n-benzylpiperidine itself, the c2/c6 carbons appear around 54 ppm.[6]

-

c3: this carbon is attached to the electronegative hydroxyl group, which will cause a significant downfield shift. carbons bearing a hydroxyl group typically resonate in the 50-90 ppm range.[7] in 3-hydroxypiperidine, the carbon bearing the hydroxyl group (c3) appears around 67 ppm.[8]

-

c4: this carbon is substituted with the ethyl carboxylate group. its chemical shift will be influenced by both the adjacent hydroxyl group and the ester functionality.

-

c5: this carbon is the least substituted carbon on the ring and is expected to be the most shielded, appearing at the most upfield position among the ring carbons.

-

-

n-benzyl group (c7, c8, c9, c10, c11):

-

c7 (ch2): the benzylic methylene carbon will be deshielded by the adjacent nitrogen and the phenyl ring, typically appearing in the range of 50-65 ppm.[6]

-

aromatic carbons (c8-c11): the aromatic carbons will resonate in the typical aromatic region of 110-160 ppm.[9] the ipso-carbon (c8) will be slightly downfield, while the ortho (c9), meta (c10), and para (c11) carbons will have distinct chemical shifts, generally in the 125-130 ppm range.[6]

-

-

3-hydroxyl group: the direct effect on the attached carbon (c3) is a significant downfield shift.

-

4-ethyl carboxylate group (c12, c13, c14):

-

c12 (c=o): the carbonyl carbon of the ester is highly deshielded and will appear significantly downfield, typically in the range of 170-180 ppm.[7]

-

c13 (och2): the methylene carbon of the ethyl group is attached to an oxygen atom and will be deshielded, appearing around 60 ppm.[10]

-

c14 (ch3): the methyl carbon of the ethyl group is a typical sp3 hybridized carbon and will appear upfield, around 14-15 ppm.[10]

-

-

stereochemistry: this compound has two stereocenters (c3 and c4), meaning it can exist as diastereomers (cis and trans isomers). the relative stereochemistry of the hydroxyl and ester groups will have a subtle but measurable effect on the 13c nmr chemical shifts of the piperidine ring carbons due to differences in steric interactions.[11] this can lead to a more complex spectrum if a mixture of diastereomers is present.

predicted 13c nmr spectrum

based on the analysis of substituent effects and data from similar compounds, the following table summarizes the predicted 13c nmr chemical shifts for this compound. these are estimations and the actual experimental values may vary. software like acd/labs nmr predictor or mnova can provide more accurate predictions.[12][13]

| carbon atom | predicted chemical shift (δ, ppm) | justification |

| c2 | ~58-62 | adjacent to nitrogen, influenced by benzyl group. |

| c3 | ~65-70 | attached to hydroxyl group. |

| c4 | ~45-50 | substituted with ester group. |

| c5 | ~25-30 | least substituted ring carbon. |

| c6 | ~52-56 | adjacent to nitrogen. |

| c7 (ch2-benzyl) | ~62-65 | benzylic carbon attached to nitrogen. |

| c8 (c-ipso) | ~138-140 | aromatic ipso-carbon. |

| c9 (c-ortho) | ~128-130 | aromatic ortho-carbons. |

| c10 (c-meta) | ~127-129 | aromatic meta-carbons. |

| c11 (c-para) | ~126-128 | aromatic para-carbon. |

| c12 (c=o) | ~172-175 | ester carbonyl carbon. |

| c13 (och2) | ~60-62 | ester methylene carbon. |

| c14 (ch3) | ~14-16 | ester methyl carbon. |

experimental protocol for 13c nmr data acquisition

acquiring a high-quality 13c nmr spectrum requires careful sample preparation and selection of appropriate experimental parameters.

workflow for 13c nmr data acquisition

caption: workflow for acquiring and processing a 13c nmr spectrum.

step-by-step methodology

-

sample preparation:

-

weigh approximately 50-100 mg of this compound.[14] a higher concentration is generally better for 13c nmr due to its low sensitivity.[2]

-

dissolve the sample in approximately 0.6-0.7 ml of a suitable deuterated solvent, such as chloroform-d (cdcl3) or dimethyl sulfoxide-d6 (dmso-d6).[15] cdcl3 is a common choice for many organic molecules.

-

ensure the sample is fully dissolved. if any solid particles remain, filter the solution through a small plug of glass wool in a pasteur pipette into a clean, dry 5 mm nmr tube. solid particles can degrade the quality of the spectrum.

-

the final volume in the nmr tube should be sufficient to cover the detection coils, typically around 4-5 cm in height.[15]

-

-

instrument setup and data acquisition:

-

insert the nmr tube into the spectrometer.

-

lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve good homogeneity.

-

select a standard proton-decoupled 13c nmr experiment.

-

set the spectral width to cover the expected range of chemical shifts (e.g., 0-220 ppm).

-

the number of scans (ns) will depend on the sample concentration and the desired signal-to-noise ratio. a typical starting point would be 1024 scans.

-

a relaxation delay (d1) of 1-2 seconds is usually sufficient for a qualitative spectrum. for quantitative analysis, a much longer delay is required to allow for full relaxation of all carbon nuclei.[3]

-

acquire the free induction decay (fid) data.

-

-

data processing:

-

apply a fourier transform to the fid to obtain the frequency-domain spectrum.

-

perform phase and baseline corrections to obtain a clean spectrum.

-

reference the spectrum by setting the solvent peak to its known chemical shift (e.g., 77.16 ppm for cdcl3).[9] alternatively, an internal standard such as tetramethylsilane (tms) can be used.[14]

-

identify and label the chemical shifts of all the peaks.

-

spectral interpretation and structural verification

once a high-quality 13c nmr spectrum is obtained, the next step is to assign each peak to a specific carbon atom in the molecule.

-

initial assessment: count the number of signals in the spectrum. for a pure diastereomer of this compound, you would expect to see 14 distinct signals, one for each unique carbon atom. if fewer signals are observed, it may indicate the presence of molecular symmetry or accidental overlap of peaks. if more signals are present, it could suggest the presence of a mixture of diastereomers or impurities.

-

peak assignment:

-

carbonyl carbon: the peak in the 170-180 ppm region can be unambiguously assigned to the ester carbonyl carbon (c12).

-

aromatic carbons: the signals in the 110-140 ppm range belong to the benzyl group carbons (c8-c11). 2d nmr techniques like hsqc (heteronuclear single quantum coherence) and hmbc (heteronuclear multiple bond correlation) can be used to definitively assign these carbons by correlating them to the known proton signals.

-

carbons attached to heteroatoms: the signals in the 50-70 ppm region are likely due to carbons attached to oxygen or nitrogen (c2, c3, c6, c7, c13). dept (distortionless enhancement by polarization transfer) experiments can be used to distinguish between ch, ch2, and ch3 groups, which is invaluable for assigning these peaks.

-

aliphatic carbons: the remaining upfield signals will correspond to the other piperidine ring carbon (c5) and the methyl group of the ester (c14). the methyl carbon (c14) will be the most upfield signal.

-

-

structural confirmation: the obtained 13c nmr spectrum, with its characteristic chemical shifts, provides strong evidence for the presence of the various functional groups and the overall carbon framework of this compound. when combined with other spectroscopic data, such as 1h nmr, mass spectrometry, and ir spectroscopy, a complete and unambiguous structural confirmation can be achieved.

conclusion

13c nmr spectroscopy is an indispensable tool for the structural elucidation of complex organic molecules like this compound. by understanding the fundamental principles of 13c nmr and the influence of various structural features on chemical shifts, researchers can confidently predict, acquire, and interpret the spectra of such compounds. this guide has provided a framework for this process, from theoretical prediction to practical data acquisition and analysis, empowering scientists in their drug discovery and development endeavors.

references

-

acd/labs. (n.d.). nmr prediction. retrieved from [Link]

-

chemical instrumentation facility, iowa state university. (n.d.). nmr sample preparation. retrieved from [Link]

-

university of alberta. (n.d.). nmr sample preparation. retrieved from [Link]

-

bruker. (n.d.). mnova predict | accurate prediction. retrieved from [Link]

-

wishart research group, university of alberta. (n.d.). caspre - 13c nmr predictor. retrieved from [Link]

-

wiley science solutions. (n.d.). knowitall nmr spectral library collection. retrieved from [Link]

-

alwsci. (2025, july 24). how to prepare and run an nmr sample. retrieved from [Link]

-

bruker. (n.d.). 13-c nmr protocol for beginners av-400. retrieved from [Link]

-

university college london. (n.d.). sample preparation. retrieved from [Link]

-

nmrdb.org. (n.d.). predict 13c carbon nmr spectra. retrieved from [Link]

-

university of delaware. (n.d.). nmr sample requirements and preparation. retrieved from [Link]

-

reddit. (2019, may 2). does anyone know any database of nmr spectra? retrieved from [Link]

-

university of oxford. (n.d.). a user guide to modern nmr experiments. retrieved from [Link]

-

wikipedia. (n.d.). nuclear magnetic resonance spectra database. retrieved from [Link]

-

mestrelab research. (n.d.). download nmr predict. retrieved from [Link]

-

epfl. (n.d.). 13c nmr. retrieved from [Link]

-

perov, a. a., & al-obaidi, a. h. m. (1985). 13c nuclear magnetic resonance spectra of some n-alkylpiperidines and the corresponding n-oxides. n-substitution and n-oxidation effects. spectrochimica acta part a: molecular spectroscopy, 41(12), 1391-1395.

-

researchgate. (n.d.). complete assignment of the 1h and 13c nmr spectra of some n-benzyl-(piperidin or pyrrolidin)-purines. retrieved from [Link]

-

university of guelph. (n.d.). nmr links and resources. retrieved from [Link]

-

grove, d. d., & bruck, m. a. (2016). 13c nmr spectroscopy in teaching structure and stereochemistry of compounds in introductory and advanced organic chemistry courses. journal of chemical education, 93(10), 1763-1767.

-

pubchem. (n.d.). ethyl 1-benzyl-4-oxopiperidine-3-carboxylate. retrieved from [Link]

-

university of wisconsin-madison. (2013, february 2). uwchemmrf links. retrieved from [Link]

-

de graaf, r. a., & behar, k. l. (2014). state-of-the-art direct 13c and indirect 1h-[13c] nmr spectroscopy in vivo: a practical guide. nmr in biomedicine, 27(7), 789-805.

-

eliel, e. l., kandasamy, d., yen, c., & hargrave, k. d. (1975). conformational analysis. 39. carbon-13 nmr spectra of saturated heterocycles. 9. piperidine and n-methylpiperidine. journal of the american chemical society, 97(12), 3462-3468.

-

pubchem. (n.d.). 3-hydroxypiperidine. retrieved from [Link]

-

chemistry libretexts. (2023, february 11). 6.5: interpreting c-13 nmr spectra. retrieved from [Link]

-

chemistry steps. (n.d.). 13c carbon nmr spectroscopy. retrieved from [Link]

-

wang, d., et al. (2016). highly efficient and eco-friendly synthesis of tertiary amines by reductive alkylation of aldehydes with secondary amines over pt nanowires catalyst. green chemistry, 18(8), 2415-2421.

-

anuradha, j., et al. (2015). effect of solvent change on chemical shifts of 4-benzyl-4-hydroxypiperidines. international journal of pharmaceutical sciences and research, 6(10), 4284-4291.

-

the organic chemistry tutor. (2019, january 21). carbon-13 nmr spectroscopy. retrieved from [Link]

-

master organic chemistry. (2022, february 8). 13c nmr - how many signals. retrieved from [Link]

-

oregon state university. (n.d.). 13c nmr chemical shifts. retrieved from [Link]

-

pubchem. (n.d.). ethyl 4-piperidinecarboxylate. retrieved from [Link]

-

chemistry libretexts. (2022, october 3). 5.3: factors that influence nmr chemical shift. retrieved from [Link]

-

pubchem. (n.d.). 1-benzylpiperidine. retrieved from [Link]

-

spectrabase. (n.d.). 1-benzyl-4-piperidone - optional[13c nmr] - chemical shifts. retrieved from [Link]

-

chemistry libretexts. (2023, january 29). interpreting c-13 nmr spectra. retrieved from [Link]

-

researchgate. (n.d.). structure elucidation and complete assignment of h and c nmr data of piperine. retrieved from [Link]

-

researchgate. (n.d.). 13c nmr chemical shifts (δ, ppm) of monosubstituted pyridines. retrieved from [Link]

-

the royal society of chemistry. (n.d.). supporting information for direct oxidative coupling of thiols and benzylic ethers via c(sp3)-h bond activation. retrieved from [Link]

Sources

- 1. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 2. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 3. benchchem.com [benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. m.youtube.com [m.youtube.com]

- 8. 3-Hydroxypiperidine | C5H11NO | CID 23293 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. Ethyl 4-piperidinecarboxylate(1126-09-6) 13C NMR [m.chemicalbook.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. acdlabs.com [acdlabs.com]

- 13. Mnova Predict | Accurate Prediction | Bruker [bruker.com]

- 14. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 15. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

Ethyl 1-benzyl-3-hydroxypiperidine-4-carboxylate mechanism of action

An In-Depth Technical Guide to the Synthetic Utility and Pharmacological Potential of Ethyl 1-benzyl-3-hydroxypiperidine-4-carboxylate

Abstract

This compound is a heterocyclic compound of significant interest in medicinal chemistry. While not an active pharmaceutical ingredient with a defined mechanism of action itself, its true value lies in its role as a versatile synthetic intermediate. This guide delineates the compound's chemical properties, synthesis, and, most critically, its "mechanism of utility" as a scaffold for the development of potent and selective modulators of various pharmacological targets. We will explore the strategic importance of its functional groups and provide exemplary protocols for its synthesis and downstream modification, offering a technical resource for researchers in drug discovery and development.

Introduction: The Piperidine Scaffold in Modern Drug Discovery

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its saturated, six-membered heterocyclic structure allows for precise three-dimensional positioning of functional groups, enabling high-affinity interactions with biological targets. Piperidine derivatives have demonstrated a vast spectrum of pharmacological activities, including analgesic, antipsychotic, antihistaminic, and anticancer effects.[2][3] Molecules incorporating this moiety can modulate a wide array of targets, from G-protein coupled receptors (GPCRs) to ion channels and enzymes.[4][5]

This compound emerges not as a therapeutic agent, but as a key building block for accessing novel chemical space within this important class of compounds. Its strategic placement of a hydroxyl group, an ethyl ester, and a readily cleavable benzyl protecting group makes it an ideal precursor for generating libraries of pharmacologically active molecules.